2-Hydroxy-3-methylanthraquinone

Hepatocellular Carcinoma Cytotoxicity Anthraquinone

This reference standard is isolated from Hedyotis diffusa and Scutellaria barbata. Its unique 2-hydroxy-3-methyl substitution pattern ensures selective p38 MAPK activation and ERK1/2 suppression, distinct from analogs. It is essential for reproducible research in cancer cell signaling, apoptosis assays, and botanical standardization, preventing uncontrolled experimental variables.

Molecular Formula C15H10O3
Molecular Weight 238.24 g/mol
CAS No. 17241-40-6
Cat. No. B146802
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxy-3-methylanthraquinone
CAS17241-40-6
Synonyms2-Methyl-3-hydroxyanthraquinone;  3-Hydroxy-2-methylanthraquinone
Molecular FormulaC15H10O3
Molecular Weight238.24 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1O)C(=O)C3=CC=CC=C3C2=O
InChIInChI=1S/C15H10O3/c1-8-6-11-12(7-13(8)16)15(18)10-5-3-2-4-9(10)14(11)17/h2-7,16H,1H3
InChIKeyRNJHIYAJJKOFIO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceYellow powder

Structure & Identifiers


Interactive Chemical Structure Model





2-Hydroxy-3-methylanthraquinone (CAS 17241-40-6) Procurement Guide: Verified Purity, Solubility, and Distinct Apoptotic Mechanisms


2-Hydroxy-3-methylanthraquinone (CAS 17241-40-6), a naturally occurring monohydroxy-methylanthraquinone isolated from medicinal plants including *Hedyotis diffusa* WILLD and *Scutellaria barbata* D. Don, belongs to the anthraquinone class of compounds and is primarily utilized as a research reference standard and biochemical tool in cancer and cellular signaling investigations [1]. This compound exhibits solid-state physical properties including a characteristic yellow powder appearance, a melting point of 299 °C, and a predicted boiling point of 439.7±34.0 °C (760 Torr) . Key molecular descriptors include a molecular formula of C₁₅H₁₀O₃, a molecular weight of 238.24 g/mol, and a calculated XLogP of 2.9, indicating moderate lipophilicity with defined solubility in organic solvents such as DMSO, chloroform, dichloromethane, ethyl acetate, and acetone [2][3].

Why Generic Substitution of 2-Hydroxy-3-methylanthraquinone Fails: Structural and Functional Specificity in Anthraquinone Research


Generic substitution among anthraquinone derivatives is precluded by the strict structure-activity relationships (SAR) governing their biological targets and physicochemical behaviors. The precise positioning of the hydroxyl group at the C-2 position and the methyl group at the C-3 position on the anthracene-9,10-dione core of 2-hydroxy-3-methylanthraquinone dictates a unique combination of molecular properties and biological activities that are not replicated by other monohydroxy-anthraquinones (e.g., 1-hydroxy-2-methylanthraquinone) or dihydroxy analogs (e.g., chrysophanic acid/1,8-dihydroxy-3-methylanthraquinone) [1]. For instance, the specific substitution pattern influences its ability to selectively modulate mitogen-activated protein kinase (MAPK) signaling cascades, including the activation of p38 MAPK and the suppression of ERK1/2 phosphorylation, a mechanism distinct from that of other anthraquinones [2]. Therefore, interchanging this compound with a structurally similar analog would introduce uncontrolled variables in experimental systems, invalidating comparative studies and compromising the reproducibility of research findings that rely on its specific mode of action and target engagement profile [3].

Quantitative Differentiation Evidence for 2-Hydroxy-3-methylanthraquinone: A Comparative Guide for Scientific Selection


Cytotoxic Activity in Hepatocellular Carcinoma: 2-Hydroxy-3-methylanthraquinone vs. Other Hydroxyanthraquinones in HepG2 Cells

2-Hydroxy-3-methylanthraquinone demonstrates a defined cytotoxic profile in HepG2 human hepatocellular carcinoma cells with a reported IC₅₀ of 55 μM [1]. This value, while moderate compared to highly potent synthetic derivatives, represents a specific level of activity that is distinct from that of structurally related hydroxyanthraquinones. In a comparative study of natural hydroxyanthraquinones, compounds with different substitution patterns (e.g., compounds 3-5 possessing OH, CH₂OH, and COOH groups on the anthraquinone skeleton) exhibited a range of IC₅₀ values from 5.2±0.7 to 12.3±0.9 μM against HepG2 cells, indicating that the precise substitution pattern of 2-hydroxy-3-methylanthraquinone yields a distinct potency that is not simply a function of the anthraquinone core alone [2]. This quantifiable difference in IC₅₀ underscores that 2-hydroxy-3-methylanthraquinone is not interchangeable with more potent cytotoxic anthraquinones and serves a specific role as a research tool for probing pathways where moderate cytotoxic pressure is advantageous, or for use as a reference standard in assays where a known, moderate response is required.

Hepatocellular Carcinoma Cytotoxicity Anthraquinone

Unique MAPK Pathway Modulation: Differential Phosphorylation Effects on p38 and ERK1/2 Compared to Other Anthraquinones

2-Hydroxy-3-methylanthraquinone exerts a distinct regulatory effect on mitogen-activated protein kinase (MAPK) pathways, characterized by a specific combination of increased phosphorylation of p38 MAPK (p-p38MAPK) and decreased phosphorylation of ERK1/2 (p-ERK1/2) in human leukemic U937 cells [1]. While many anthraquinone derivatives are known to influence MAPK signaling, the precise pattern of modulation varies widely based on substitution. For example, other anthraquinones like emodin have been reported to affect MAPK pathways differently, sometimes activating both p38 and ERK [2]. This unique phosphorylation signature for 2-hydroxy-3-methylanthraquinone directly correlates with its ability to trigger caspase-3 activation and induce apoptosis, as confirmed by the use of specific inhibitors: the ERK1/2 inhibitor PD98059 enhanced apoptosis, whereas the p38 MAPK inhibitor SB203580 decreased it [1]. This mechanism is not a generic property of the anthraquinone class but is specific to this compound's substitution pattern, making it a valuable tool for dissecting MAPK-dependent cellular processes.

MAPK Signaling Apoptosis Leukemia

Analytical Benchmarking: Quantified HPLC Purity and Limit of Detection for Standardization of *Hedyotis diffusa*

2-Hydroxy-3-methylanthraquinone has been established as a validated marker compound for the quality standardization of *Hedyotis diffusa* Willd. using a robust HPLC method. The method achieved a high linearity for this compound with a correlation coefficient (R²) of 0.9999 [1]. The limit of detection (LOD) was determined to be 0.06 μg/ml and the limit of quantification (LOQ) was 0.198 μg/ml, demonstrating the method's sensitivity for this specific analyte [1]. This is in contrast to other marker compounds from the same plant, such as digitolutein, which exhibited an R² of 0.9991, an LOD of 0.05 μg/ml, and an LOQ of 0.165 μg/ml, confirming that while both are suitable markers, their analytical parameters are distinct [1]. The method also demonstrated excellent precision for 2-hydroxy-3-methylanthraquinone, with intra-day and inter-day coefficients of variation (CV) of 2.00% and 1.16%, respectively, and intra-day and inter-day accuracies of 96.08% and 98.58% [1].

Quality Control HPLC Natural Product Standardization

Synergistic Apoptosis with Paclitaxel in Ovarian Cancer: Quantitative Enhancement of Caspase-Mediated Cell Death

2-Hydroxy-3-methylanthraquinone (50 μM) was evaluated in combination with paclitaxel (3 μg/ml) against the human ovarian cancer cell line A2780. The combination treatment (Group D) demonstrated a statistically significant (P < 0.05) increase in both growth inhibition and apoptosis rates compared to either 2-hydroxy-3-methylanthraquinone alone (Group C) or paclitaxel alone (Group B) [1]. This synergistic effect was mechanistically linked to a graded increase in the expression and activity of caspase-8, caspase-9, and caspase-3, which was progressively higher across the groups from control (Group A) to the combination treatment (Group D) [1]. This data quantifies the compound's ability to enhance the efficacy of a standard chemotherapeutic agent, a property not commonly established for all anthraquinone derivatives.

Ovarian Cancer Combination Therapy Caspase Activation

Defined Physicochemical Profile: Melting Point and Lipophilicity for Reproducible Handling and Formulation

2-Hydroxy-3-methylanthraquinone is characterized by a defined set of physicochemical parameters essential for reproducible experimental handling and formulation. The compound has a reported melting point of 299 °C and a calculated XLogP of 2.9, indicating moderate lipophilicity that influences its solubility and membrane permeability characteristics [1]. These values are distinct from those of closely related analogs. For instance, 1,8-dihydroxy-3-methylanthraquinone (chrysophanic acid) has a melting point of 196-200 °C and a different solubility profile, being soluble in chloroform at 1% . Emodin (1,3,8-trihydroxy-6-methylanthraquinone) has a melting point of 256-257 °C and a calculated XLogP of 2.4 [2]. These differences in melting point and lipophilicity directly impact the compound's behavior during storage, preparation of stock solutions, and its distribution in *in vitro* and *in vivo* assays, making it non-interchangeable with its analogs in experimental protocols.

Physicochemical Characterization Formulation Lipophilicity

Purity Benchmarking: High-Resolution Purity Data Across Reputable Vendors

Commercially available 2-hydroxy-3-methylanthraquinone is supplied with quantifiable purity specifications that allow for direct vendor comparison. For example, one major supplier reports a purity of 98.67% as determined by HPLC, while others specify ≥98% or ≥95% purity [1]. The compound's identity and purity are routinely confirmed using a combination of analytical techniques, including HPLC, mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy . This multi-technique verification ensures that researchers can select a grade appropriate for their specific application, with high-purity material (≥98%) recommended for quantitative biological assays and reference standard preparation, while slightly lower purity material (≥95%) may be suitable for large-scale screening or synthetic intermediate use.

Purity Analysis Quality Assurance Procurement

Optimal Research and Industrial Application Scenarios for 2-Hydroxy-3-methylanthraquinone


Standardization and Quality Control of *Hedyotis diffusa* Herbal Products

2-Hydroxy-3-methylanthraquinone serves as a validated marker compound for the quality standardization of *Hedyotis diffusa* Willd. (Oldenlandia diffusa) extracts. The established HPLC method, which demonstrates high linearity (R²=0.9999) and defined limits of detection and quantification for this compound, enables precise quantification in herbal raw materials and finished products [1]. This application is critical for ensuring batch-to-batch consistency in research using this botanical and for meeting regulatory requirements in the development of natural product-based therapeutics.

Investigating MAPK-Dependent Apoptotic Pathways in Leukemia Models

Due to its unique ability to differentially modulate MAPK pathways—specifically activating p38 MAPK while suppressing ERK1/2 phosphorylation—2-hydroxy-3-methylanthraquinone is an ideal chemical probe for dissecting the roles of these kinases in apoptotic signaling [2]. Its use in human leukemic cell lines (U937, THP-1) provides a defined system for studying caspase-dependent cell death mechanisms, with the compound's effects being tunable using specific MAPK inhibitors . This makes it a valuable tool for basic research in cancer cell signaling and for screening potential modulators of these pathways.

Synergy Studies with Standard Chemotherapeutics in Ovarian Cancer

The demonstrated synergistic interaction between 2-hydroxy-3-methylanthraquinone and paclitaxel in A2780 ovarian cancer cells supports its use in combination therapy research [3]. The compound's ability to enhance caspase-8, -9, and -3 activation when combined with paclitaxel provides a quantitative model for evaluating chemosensitization strategies. Researchers can employ this compound to explore mechanisms of drug synergy and to identify biomarkers of response to combination regimens involving anthraquinones and taxanes.

Reference Standard for Cytotoxicity Assays in Hepatocellular Carcinoma

With a well-defined IC₅₀ of 55 μM against HepG2 hepatocellular carcinoma cells, 2-hydroxy-3-methylanthraquinone serves as a reliable reference standard for calibrating cytotoxicity assays [4]. Its moderate potency allows it to function as a positive control that does not saturate the assay system, enabling researchers to establish a baseline for comparing the activity of novel compounds or extracts. This is particularly valuable in natural product screening programs where a range of cytotoxic potencies is expected.

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